alpha-Acetoxytamoxifen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

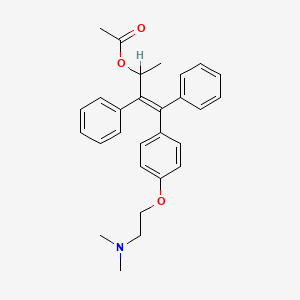

Alpha-Acetoxytamoxifen, also known as this compound, is a useful research compound. Its molecular formula is C28H31NO3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mutagenicity Studies

One of the primary areas of research involving alpha-acetoxytamoxifen is its mutagenic potential. Studies have shown that it can form DNA adducts, which are critical in understanding its role in carcinogenesis.

- Case Study: Mutation Spectra Induced by this compound-DNA Adducts

Interaction with DNA

Research has focused on how this compound interacts with DNA, influencing genetic stability and cellular responses.

- Experimental Findings

Cancer Biology

This compound plays a role in breast cancer biology, particularly concerning estrogen receptor signaling.

- Study: Oxidative Stress and Breast Cancer Treatment

Data Table: Summary of Research Findings

Análisis De Reacciones Químicas

Formation of DNA Adducts

Alpha-acetoxytamoxifen reacts with DNA to form covalent DNA adducts . These adducts are similar to those found in the livers of rats treated with tamoxifen . The formation of these adducts is a key step in the genotoxicity of tamoxifen.

-

Alpha-hydroxytamoxifen, a metabolite of tamoxifen, is believed to undergo conjugation in the liver, forming an ester that alkylates DNA . this compound serves as a model for this reactive intermediate .

-

In vitro studies show that this compound reacts with DNA to produce several adducts :

-

TG1 and TG2 : These are tamoxifen-deoxyguanosine adducts where the alpha-position of tamoxifen links to the amino group of guanine . TG1 is (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenyl-2-(9beta-deoxyribofuranosyl-6-oxopurin-2-ylamino)-3-butene, while TG2 is the (Z) isomer of TG1, having undergone trans-cis isomerization .

-

TA1 : This is a tamoxifen-deoxyadenosine adduct, with the linkage occurring through the amino group of adenine. Its structure is (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenyl-2-(9beta-deoxyribofuranosylpurin-6-ylamino)-3-butene .

-

-

The distribution of these adducts is approximately 67% TG1, 18% TG2, and 7% TA1 . Trace amounts of other stereoisomers and dinucleotide adducts are also observed .

-

Alpha-acetoxy-N-desmethyltamoxifen, a related compound, also reacts with 2'-deoxyguanosine to form a mixture of epimers of the trans and cis forms of alpha-(N2-deoxyguanosinyl)-N-desmethyltamoxifen .

Model for Reactive Metabolites

This compound is used as a model to study the activated metabolites of tamoxifen .

-

Alpha-sulfate tamoxifen, another activated metabolite, shows similar reactivity to this compound . Both compounds react readily with 2'-deoxyguanosine .

-

The formation of tamoxifen-DNA adducts induced by this compound and alpha-sulfate cis-tamoxifen is significantly higher (1100-fold and 1600-fold, respectively) than that of alpha-hydroxytamoxifen .

Hydrolysis Reactions

Esters, such as this compound, can undergo hydrolysis .

-

Acid hydrolysis involves the addition of acid and water to cleave the ester bond, resulting in a carboxylic acid and an alcohol .

-

In the context of this compound, hydrolysis would lead to the formation of acetic acid and alpha-hydroxytamoxifen.

Role in Tamoxifen Resistance

Tamoxifen's effectiveness can be influenced by various factors, including the expression of estrogen receptors and cellular antioxidant responses .

-

Tamoxifen and its metabolites can kill both ERα-positive and ERα-negative cells at clinically relevant concentrations .

-

Tamoxifen treatment increases oxidative stress, leading to the accumulation of the transcription factor Nrf2 and activation of the antioxidant response element (ARE) . This can enhance the expression of antioxidant proteins and multi-drug resistance transporters, reducing tamoxifen's efficacy .

-

Increased levels of Nrf2 and ARE activation could serve as prognostic markers for tamoxifen-treated patients .

-

The metabolite endoxifen is a potent antiestrogen that targets ERalpha for degradation in breast cancer cells .

-

Tamoxifen is metabolized by cytochrome P450 enzymes into several metabolites, including alpha-hydroxytamoxifen, N-desmethyltamoxifen, endoxifen, and 4-hydroxytamoxifen . These metabolites can undergo further modifications such as glucuronidation and sulfate conjugation .

Propiedades

Número CAS |

205924-32-9 |

|---|---|

Fórmula molecular |

C28H31NO3 |

Peso molecular |

429.5 g/mol |

Nombre IUPAC |

[(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-yl] acetate |

InChI |

InChI=1S/C28H31NO3/c1-21(32-22(2)30)27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)31-20-19-29(3)4/h5-18,21H,19-20H2,1-4H3/b28-27- |

Clave InChI |

WPNNUCSYTLOQFN-DQSJHHFOSA-N |

SMILES |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)OC(=O)C |

SMILES isomérico |

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)OC(=O)C |

SMILES canónico |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)OC(=O)C |

Sinónimos |

alpha-acetoxytamoxifen |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.